2,3,5,6-Tetrabromo-1-methylindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5Br4N |
|---|---|
Molecular Weight |
446.76 g/mol |
IUPAC Name |
2,3,5,6-tetrabromo-1-methylindole |
InChI |
InChI=1S/C9H5Br4N/c1-14-7-3-6(11)5(10)2-4(7)8(12)9(14)13/h2-3H,1H3 |
InChI Key |
CVMZSJYGMCTFEN-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br |
Synonyms |
2,3,5,6-tetrabromo-1-methylindole |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,3,5,6 Tetrabromo 1 Methylindole
Retrosynthetic Analysis and Key Precursors for 2,3,5,6-Tetrabromo-1-methylindole
A logical retrosynthetic analysis of this compound suggests that the most straightforward approach involves the late-stage introduction of the N-methyl group. This leads to the key precursor, 2,3,5,6-tetrabromoindole. This intermediate can be envisioned to arise from the exhaustive bromination of indole (B1671886) or 1-methylindole (B147185). Alternatively, a stepwise bromination of simpler brominated indoles could also serve as a viable pathway.
Another retrosynthetic disconnection involves the formation of the indole ring itself, starting from a suitably substituted and brominated aniline (B41778) derivative. This approach, known as indole annulation, would require a precursor such as a polybrominated N-methylaniline, which could then be cyclized to form the desired indole core.
Key precursors for the synthesis of this compound can be summarized as:
Indole
1-Methylindole
Monobrominated, dibrominated, or tribrominated indole derivatives
Polybrominated N-methylaniline derivatives
Direct Bromination Approaches: Regioselectivity and Optimization
Direct bromination of the indole nucleus is a common strategy for introducing bromine atoms onto the heterocyclic ring. However, controlling the regioselectivity of this reaction can be challenging due to the electron-rich nature of the indole ring system.
The sequential bromination of indole is a plausible, albeit potentially complex, route to this compound. The C-3 position of indole is the most nucleophilic and is typically the first to be brominated. Subsequent bromination positions are influenced by the electronic effects of the existing bromine substituents and the reaction conditions. The bromination of dimethyl indole-2,3-dicarboxylate with reagents like pyridinium (B92312) hydrobromide perbromide or bromine in the presence of a Lewis acid initially yields the 5-bromo derivative. researchgate.net However, the introduction of an electron-withdrawing group on the indole nitrogen can direct bromination to the 6-position. researchgate.net
Starting from monobrominated or dibrominated precursors could offer better control over the final substitution pattern. For instance, starting with 5,6-dibromoindole would simplify the subsequent bromination steps to target the C-2 and C-3 positions. A study on the bromination of 1-benzenesulfonyl-5,6-dibromoindole-2,3-dicarboxylic acid successfully yielded 2,3,5,6-tetrabromoindole, demonstrating the feasibility of this stepwise approach. researchgate.net
Electrochemical methods offer a green and efficient alternative to traditional bromination reagents. nih.gov These methods typically involve the in-situ generation of a reactive bromine species from a bromide salt, avoiding the use of hazardous chemical oxidants. nih.govdntb.gov.ua Electrochemical bromination of indoles has been shown to be effective, with the potential for controlling regioselectivity by tuning the reaction parameters. nih.govmdpi.com For example, the electrochemical umpolung of bromide ions has been successfully used for the C-H bromination of indoles. nih.govmdpi.com While the direct synthesis of this compound via this method has not been explicitly reported, the principles suggest it could be a viable approach. Studies have shown that 3-substituted indoles can undergo electrochemical oxidation in the presence of potassium bromide to form 2-oxindoles, indicating the reactivity of the indole ring under these conditions. bohrium.comrsc.org
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles. nih.gov It is known to be a mild source of electrophilic bromine and can offer good regioselectivity depending on the reaction conditions and the substrate. nih.govacs.org For instance, the regioselectivity of NBS bromination of 3-methylindoles can be controlled by the N(1) protecting group. acs.org Transition metal-free bromination methods are also gaining prominence due to their environmental benefits. acs.org These methods often employ organocatalysts or proceed via catalyst-free mechanisms under specific conditions. acs.org For example, indole itself can act as an organocatalyst for bromolactonization using NBS in lipophilic solvents. acs.org
| Bromination Method | Reagents and Conditions | Key Findings | Reference |
| Sequential Bromination | Pyridinium hydrobromide perbromide or Br2/Lewis acid on dimethyl indole-2,3-dicarboxylate | Initial bromination at C-5. N-protection with electron-withdrawing group directs to C-6. | researchgate.net |
| Electrochemical Bromination | nBu4NBr, NH4Br in THF, graphite (B72142) electrodes | Facile and sustainable method for C-H bromination of indole. | nih.govmdpi.com |
| NBS-Based Bromination | NBS on 3-methylindoles | Regioselectivity at C-2 or the C-3 methyl group is controllable by the N(1) protecting group. | acs.org |
| Catalyst-Free Bromination | Electrophilic borylating agents | Can achieve C-3 borylation of indoles, which can be a precursor for further functionalization. | acs.org |
Indole Annulation and Cyclization Approaches for Constructing the this compound Core
For instance, a Fischer indole synthesis could potentially be employed, starting from a polybrominated phenylhydrazine (B124118) and a suitable ketone or aldehyde. However, the reactivity of the highly substituted starting materials might pose a challenge. More modern indole synthesis methodologies, such as those involving transition metal-catalyzed cyclizations, could also be explored. A general and scalable synthesis of polysubstituted indoles from nitroarenes has been reported, which proceeds via a mdpi.commdpi.com-sigmatropic rearrangement of N-oxyenamines. nih.gov Another novel methodology involves the cross-coupling reactions of 3-bromo-2-indolyl phosphates, which are derived from 2-oxindoles. nih.gov
N-Methylation Strategies for Polybrominated Indoles
The final step in the synthesis of this compound is the N-methylation of the corresponding polybrominated indole precursor. Several methods are available for the N-methylation of indoles. A classic and effective method involves the use of a strong base, such as sodium amide in liquid ammonia, to deprotonate the indole nitrogen, followed by the addition of a methylating agent like methyl iodide. orgsyn.org
Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent for indoles. google.com The reaction can be catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). st-andrews.ac.uknih.gov The choice of catalyst can influence the reaction mechanism and product distribution. st-andrews.ac.uknih.gov For instance, with DABCO, N-methylated indole is the exclusive product, whereas DBU can lead to both N-methylation and N-methoxycarbonylation. st-andrews.ac.uknih.gov
| N-Methylation Reagent | Catalyst/Base | Key Features | Reference |
| Methyl Iodide | Sodium Amide in liquid ammonia | Classic, high-yielding method. | orgsyn.org |
| Dimethyl Carbonate (DMC) | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Environmentally friendly, selective for N-methylation. | st-andrews.ac.uknih.gov |
| Dimethyl Carbonate (DMC) | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Can lead to a mixture of N-methylated and N-methoxycarbonylated products. | st-andrews.ac.uknih.gov |
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of complex molecules like this compound. bridgew.edu Traditional methods for producing polybrominated indoles often involve hazardous reagents and solvents, generating significant chemical waste. wku.edu In contrast, green chemistry focuses on developing synthetic routes that are more efficient, use less hazardous materials, and are more environmentally benign. bridgew.edu Key principles applicable to the synthesis of this compound include waste prevention, the use of safer solvents and reagents, and the development of catalytic and energy-efficient processes. bridgew.eduspringernature.com
Efforts to develop greener synthetic methods for brominated indoles have explored various strategies. These include the use of N-bromosuccinimide (NBS) as a safer and easier-to-handle brominating agent compared to elemental bromine, which is highly corrosive and volatile. wku.eduacs.org The byproduct of NBS, succinimide (B58015), is water-soluble, facilitating its removal and reducing the environmental impact. wku.edu Furthermore, research into alternative solvents aims to replace chlorinated hydrocarbons, which are commonly used in traditional bromination reactions but pose significant environmental and health risks. wku.eduacs.org
The following subsections will delve into specific green chemistry approaches that hold promise for the synthesis of this compound, namely solvent-free and microwave-assisted techniques, and the use of sustainable catalytic systems.
Solvent-Free and Microwave-Assisted Synthetic Routes
The principles of green chemistry strongly advocate for the reduction or elimination of solvents in chemical processes to minimize waste and environmental contamination. semanticscholar.org In this context, solvent-free reaction conditions represent an ideal scenario. While specific solvent-free methods for the synthesis of this compound are not extensively documented, the solid-state reaction of anilines with phenacyl bromides to form indoles demonstrates the feasibility of this approach for related structures. semanticscholar.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. psu.edu These benefits include dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles with fewer byproducts. psu.edunih.gov The application of microwave irradiation to the synthesis of various indole derivatives has been well-documented, showcasing its potential to accelerate reactions that would otherwise require harsh conditions and prolonged heating. psu.eduescholarship.orgnih.gov For instance, the Leimgruber–Batcho indole synthesis has been successfully accelerated using microwave heating. psu.edunih.gov Although a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the successful application of MAOS to other polybrominated and substituted indoles suggests its potential applicability. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours psu.edunih.gov |
| Energy Consumption | High | Low |
| Product Yield | Often moderate | Generally higher nih.gov |
| Byproduct Formation | Can be significant | Often reduced nih.gov |
| Solvent Use | Typically requires solvents | Can be performed solvent-free semanticscholar.org |
This table provides a comparative overview of conventional heating versus microwave-assisted synthesis for indole derivatives, based on findings for related compounds.
Utilization of Sustainable Catalytic Systems
The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and reusable. In the context of synthesizing this compound, several catalytic approaches show promise for a greener process.
Phase-Transfer Catalysis: One approach involves the use of amphiphilic indole-based phase-transfer catalysts for bromination reactions in water. nih.gov This method allows the reaction to proceed in an environmentally benign solvent, avoiding the use of volatile organic compounds. nih.gov The catalyst facilitates the transfer of the brominating agent from the aqueous phase to the organic substrate, enabling efficient reaction. nih.gov
Organocatalysis: Indole-based organocatalysts have also been developed for electrophilic bromination reactions. acs.orgmdpi.com For example, an indole can act as a carrier for the bromine atom from a source like NBS, facilitating the bromination of a target molecule in a more controlled and selective manner. acs.org This approach can be conducted in greener, lipophilic solvents like heptane, and allows for the recovery of the succinimide byproduct through simple filtration. acs.org
Biocatalysis: Enzymes offer a highly sustainable and selective means of catalyzing chemical transformations. Vanadium bromoperoxidases (V-BrPOs) are enzymes that can catalyze the bromination of organic substrates, including indoles, using bromide salts and hydrogen peroxide as the oxidant. escholarship.org This enzymatic approach operates under mild conditions and can exhibit high regioselectivity, potentially reducing the formation of unwanted isomers. escholarship.org While the direct application of V-BrPO for the synthesis of this compound has not been reported, the enzyme's ability to brominate the indole nucleus suggests its potential for developing a biocatalytic route. escholarship.org
Electrochemical Methods: Electrochemical synthesis offers a reagent-free method for oxidation and reduction reactions. The electrochemical umpolung (polarity reversal) of bromide has been demonstrated for the bromination of the indole C-H bond without the need for transition-metal catalysts. mdpi.com This method uses electricity to generate the reactive bromine species in situ, avoiding the use of strong chemical oxidants and their associated waste. mdpi.com
| Catalyst Type | Example | Potential Advantages for Synthesis |
| Phase-Transfer Catalyst | Amphiphilic Indoles nih.gov | Use of water as a solvent, reduced organic solvent waste. |
| Organocatalyst | Indole derivatives acs.orgmdpi.com | Metal-free, can be performed in greener solvents, potential for recyclability. |
| Biocatalyst | Vanadium Bromoperoxidase (V-BrPO) escholarship.org | High selectivity, mild reaction conditions, uses environmentally benign oxidants. |
| Electrocatalysis | - | Reagent-free generation of brominating species, avoids chemical oxidants. mdpi.com |
This table summarizes potential sustainable catalytic systems and their advantages for the synthesis of brominated indoles.
Advanced Spectroscopic and Structural Analysis of this compound Unattainable
A comprehensive search for detailed experimental data on the chemical compound this compound has yielded insufficient information to construct the requested scientific article. Despite extensive queries aimed at retrieving advanced spectroscopic and structural characterization data, specific research findings for this particular molecule are not publicly available in the searched scientific literature and databases.
The user's request specified a detailed article structure, including sections on Vibrational Spectroscopy (FT-IR, Raman), High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and solid-state), High-Resolution Mass Spectrometry (HRMS) with fragmentation analysis, and X-ray Crystallography, complete with data tables and an analysis of intermolecular interactions.
While general information on the spectroscopic analysis of related compounds, such as other brominated indoles and various methylindoles, is available rsc.orghmdb.canih.govchemicalbook.comchemicalbook.comresearchgate.netresearchgate.netresearchgate.netchemicalbook.comchemicalbook.comdergipark.org.tr, no specific experimental spectra, crystallographic data, or detailed analytical findings for this compound could be located. The creation of a scientifically accurate and authoritative article as outlined is therefore not possible. Further research or de novo analysis of the compound would be required to generate the specific data needed to fulfill the request.
Advanced Spectroscopic and Structural Characterization of 2,3,5,6 Tetrabromo 1 Methylindole
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Polymorphism and Co-crystallization Studies
The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different crystalline arrangements, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. For halogenated organic compounds, polymorphism can be influenced by intermolecular interactions such as halogen bonding. mdpi.com
Currently, there are no specific studies on the polymorphism of 2,3,5,6-tetrabromo-1-methylindole. However, it is conceivable that this molecule could exhibit polymorphism due to the potential for varied intermolecular halogen...halogen and halogen...π interactions involving the bromine atoms and the indole (B1671886) ring system.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in a stoichiometric ratio within a crystal lattice. tbzmed.ac.irijpsr.com This technique is widely employed in the pharmaceutical industry to enhance properties like solubility and bioavailability. tbzmed.ac.irmdpi.comnih.govnih.gov Common methods for preparing co-crystals include:
Solution Crystallization: Dissolving the compound and a selected coformer in a suitable solvent and allowing them to crystallize together. organic-chemistry.org
Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding).
Slurrying: Stirring a suspension of the compound and coformer in a solvent where they have limited solubility. tbzmed.ac.ir
Hot Melt Extrusion: Mixing and melting the components together and then cooling to form a co-crystal. tbzmed.ac.ir
While no co-crystals of this compound have been reported, its potential for forming co-crystals would depend on its ability to form stable supramolecular synthons with coformers through interactions like hydrogen bonds (if the coformer is a donor/acceptor) and halogen bonds.
UV-Vis Spectroscopy for Electronic Transitions and Optical Properties
The UV-Vis spectrum of a molecule provides information about its electronic transitions. The parent indole chromophore exhibits characteristic absorption bands in the ultraviolet region. nist.gov For indole itself, two main absorption bands are observed, one around 260-290 nm and a stronger one near 200-220 nm, which are attributed to π-π* transitions. nist.gov
The introduction of substituents onto the indole ring can cause shifts in these absorption maxima (λmax).
Methylation: The N-methylation to form 1-methylindole (B147185) has a relatively small effect on the UV-Vis spectrum.
Halogenation: Bromine atoms are auxochromes, meaning they can influence the absorption of a chromophore. Generally, halogenation can lead to a bathochromic (red) shift in the absorption bands. The extent of this shift depends on the position and number of halogen atoms. For instance, para-substitution on aromatic rings with bromine has been shown to cause a significant bathochromic shift. nih.gov
For this compound, one would anticipate that the extensive bromination would lead to a significant red shift of the indole π-π* transitions compared to 1-methylindole. The high degree of substitution could also lead to a broadening of the absorption bands.
Below is a table of expected UV-Vis absorption data for this compound, extrapolated from data for related compounds.
| Compound | Expected λmax (nm) - Band 1 | Expected λmax (nm) - Band 2 | Expected Electronic Transitions |
| This compound | 290 - 310 | 230 - 250 | π-π* |
This data is theoretical and based on the expected effects of substituents on the indole chromophore. Experimental verification is required.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are relevant)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, which is non-zero for molecules that are not superimposable on their mirror image.
This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, or if it were to form a chiral complex, then chiroptical analysis would become relevant.
The synthesis of chiral indole derivatives is an active area of research, with methods developed for creating axially chiral indoles or introducing chiral substituents. organic-chemistry.orgrsc.orgnih.govnih.gov For example, atroposelective halogenation has been used to create axially chiral 2-amido-3-haloindoles. nih.gov
Should a chiral derivative of this compound be synthesized, CD spectroscopy would be essential for:
Determining Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess.
Assigning Absolute Configuration: The sign and shape of the CD spectrum can often be correlated with the absolute stereochemistry of the molecule, often with the aid of theoretical calculations. organic-chemistry.org
Studying Conformation: CD spectroscopy is sensitive to the solution-phase conformation of chiral molecules.
As of now, no studies on chiral derivatives of this compound or their chiroptical properties have been reported in the scientific literature. Such investigations would be a prerequisite for any meaningful analysis in this area.
Reactivity and Mechanistic Investigations of 2,3,5,6 Tetrabromo 1 Methylindole
Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions
The indole (B1671886) nucleus is generally considered an electron-rich aromatic system, making it highly susceptible to electrophilic attack. bhu.ac.inic.ac.uk The preferred site for electrophilic substitution in indoles is typically the C3 position, as the resulting cationic intermediate is effectively stabilized by the nitrogen atom's lone pair of electrons. bhu.ac.in If the C3 position is already substituted, electrophilic attack usually occurs at the C2 position. researchgate.net In the case of 2,3,5,6-tetrabromo-1-methylindole, the C2 and C3 positions are blocked by bromine atoms. The remaining unsubstituted positions are C4 and C7.
The extensive bromination at the 2, 3, 5, and 6 positions significantly deactivates the indole ring towards electrophilic attack due to the strong electron-withdrawing inductive effect of the bromine atoms. However, electrophilic aromatic substitution (EAS) can still be achieved under specific conditions. nih.govnih.gov The regioselectivity of such reactions on polysubstituted indoles is dictated by a combination of the electronic effects of the existing substituents and the steric hindrance they impose. researchgate.netnih.gov For this compound, electrophilic attack would be directed to the least sterically hindered and most electronically favorable position, which is often the C7 position. rsc.org
Nucleophilic Aromatic Substitution Reactions at Bromine-Substituted Positions
While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this compound, the four bromine atoms act as electron-withdrawing groups, making the indole ring electron-deficient and a potential substrate for SNAr reactions. masterorganicchemistry.com
The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. youtube.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. masterorganicchemistry.com In this compound, the bromine atoms are potential leaving groups. A nucleophile could attack a bromine-bearing carbon, leading to a substitution product. The reactivity of the different bromine atoms towards nucleophilic attack will depend on their position and the ability of the surrounding groups to stabilize the intermediate negative charge. Generally, halogens at the C2 and C3 positions of the indole ring are more reactive in certain substitution reactions.
Cross-Coupling Reactions Involving Carbon-Bromine Bonds
The carbon-bromine bonds in this compound serve as valuable handles for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov
The general applicability of these reactions to bromoindoles makes this compound a versatile building block for the synthesis of highly functionalized indole derivatives. The differential reactivity of the C-Br bonds at various positions can potentially allow for selective and sequential functionalization.
| Cross-Coupling Reaction | Description |
| Suzuki Reaction | This reaction couples an organoboron compound with an organohalide. wikipedia.org It is widely used for creating C(sp²)–C(sp²) bonds and is known for its mild reaction conditions and broad substrate scope. rsc.org For this compound, this would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of a bromine atom. rsc.orgnih.gov |
| Heck Reaction | The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction offers a method to introduce alkenyl groups onto the indole core of this compound. organic-chemistry.orgnih.gov |
| Stille Reaction | In the Stille reaction, an organotin compound is coupled with an organohalide. wikipedia.orgpsu.edu This reaction is valued for its tolerance of a wide variety of functional groups. psu.edu The C-Br bonds of this compound can be targeted for coupling with various organostannanes. harvard.educore.ac.ukyoutube.com |
| Sonogashira Reaction | The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgacs.org This provides a direct method for introducing alkynyl moieties onto the this compound scaffold. researchgate.netresearchgate.net |
| Buchwald-Hartwig Amination | This reaction is a palladium-catalyzed cross-coupling of an amine with an aryl halide to form a carbon-nitrogen bond. wikipedia.orglibretexts.org It is a powerful method for the synthesis of aryl amines and could be used to introduce various amino groups at the brominated positions of this compound. rsc.orgorganic-chemistry.org |
Regioselectivity and Stereoselectivity in Cross-Coupling Reactions
The presence of four distinct C-Br bonds in this compound raises important questions about the regioselectivity of cross-coupling reactions. The relative reactivity of the bromine atoms at the C2, C3, C5, and C6 positions is influenced by both electronic and steric factors. Generally, the C-Br bonds at the 2- and 3-positions of the indole ring exhibit different reactivity compared to those on the benzene (B151609) portion of the molecule. For instance, in some dihalo-substituted indoles, selective coupling at one position over another has been achieved by carefully choosing the catalyst, ligands, and reaction conditions. thieme-connect.com
Stereoselectivity is a key consideration in reactions like the Heck coupling, which typically proceeds with syn-addition of the organopalladium species to the alkene, followed by syn-elimination of the palladium hydride to give a trans-alkene product. wikipedia.org In Suzuki couplings, the stereochemistry of the vinyl boronic acid is generally retained in the product. wikipedia.org
Development of Novel Catalytic Systems for Derivatization
The efficiency and selectivity of cross-coupling reactions on polyhalogenated substrates like this compound are highly dependent on the catalytic system employed. Research in this area focuses on developing new palladium catalysts and ligands that can operate under milder conditions, tolerate a wider range of functional groups, and provide higher yields and selectivities. nih.gov For example, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to significantly improve the efficiency of Suzuki and Buchwald-Hartwig reactions on challenging substrates. nih.gov The development of catalysts for the selective mono-arylation or mono-amination of polybromoindoles is a particularly important goal. nih.gov
Functional Group Interconversions and Derivatization of the N-Methyl Group
Beyond the direct modification of the C-Br bonds, the bromine atoms on the indole ring can facilitate other functional group interconversions. ub.eduvanderbilt.eduimperial.ac.ukfiveable.me For instance, lithiation of a C-Br bond followed by quenching with an electrophile can introduce a wide variety of functional groups.
The N-methyl group of this compound also presents opportunities for derivatization. While the N-H of an unprotected indole can be readily functionalized, derivatization of the N-alkyl group is more challenging. However, methods for the enantioselective functionalization at the nitrogen atom of indoles have been developed, which could potentially be adapted for the N-methyl group of this compound. mdpi.comresearchgate.net
Photochemical Reactions and Photo-Reactivity Studies
The photochemical behavior of halogenated aromatic compounds is an area of active research. Irradiation of molecules like this compound with UV light can lead to the homolytic cleavage of a C-Br bond, generating a highly reactive aryl radical. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, cyclization, or reaction with other molecules in the system. beilstein-journals.org
Recent studies have shown that light can be used to drive the C-H alkylation of indoles through the formation of electron donor-acceptor (EDA) complexes. beilstein-journals.orgnih.govresearchgate.net While these studies have primarily focused on the functionalization of C-H bonds, the principles could be extended to investigate the photo-reactivity of the C-Br bonds in this compound. Furthermore, photocatalytic methods have been developed for the dearomatization of indoles, which could potentially be applied to this highly brominated substrate. nih.govnih.gov
Electrochemical Behavior and Redox Chemistry of this compound
The electrochemical properties of indole and its derivatives are of significant interest due to their involvement in biological electron transfer processes and their potential applications in materials science. The redox behavior of indoles is characterized by the oxidation of the electron-rich pyrrole (B145914) ring. However, the introduction of multiple bromine atoms, as in this compound, is expected to profoundly alter its electrochemical characteristics compared to the parent 1-methylindole (B147185).
Studies on other halogenated indole derivatives have shown that the nature and position of the halogen substituent influence the redox potentials and the subsequent reaction pathways. For instance, the electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide can lead to the formation of 2-oxindoles, a process mediated by electrochemically generated bromine. While this compound is already heavily brominated, any electrochemical process would need to overcome the high activation energy imposed by the existing electron-withdrawing groups.
The electrochemical behavior of various indole-based sulfonamide derivatives has been investigated using cyclic voltammetry (CV) and square-wave voltammetry (SWV). nih.gov These studies reveal that the redox behavior is sensitive to the nature of the substituents on the indole moiety. nih.gov It is reasonable to infer that the cyclic voltammogram of this compound would exhibit a higher oxidation potential compared to its non-brominated counterpart.
Table 1: General Electrochemical Behavior of Substituted Indoles
| Compound/Class | Electrochemical Observation | Reference |
| N-Methylindole | Forms soluble oligomers and a cyclic trimer upon electrooxidation. The trimer shows a reversible one-electron redox reaction. | rsc.org |
| 3-Substituted Indoles | Can be electrochemically oxidized to 2-oxindoles in the presence of a bromide source. | |
| Indole-based Sulfonamides | Exhibit a single well-defined oxidation peak; the potential varies with the nature of the substituents. | nih.gov |
Reaction Kinetics and Thermodynamic Studies of Transformations
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its stability and reactivity, particularly in synthetic applications. While specific kinetic and thermodynamic data for this compound are scarce, studies on the parent 1-methylindole system offer a foundational understanding.
A detailed thermodynamic investigation of the 1-methylindole/octahydro-1-methylindole system, relevant for hydrogen storage applications, has been conducted. researchgate.net The study determined the reaction thermodynamics for the hydrogenation and dehydrogenation processes. researchgate.net For the dehydrogenation of octahydro-1-methylindole, the enthalpy of reaction was estimated to be approximately +55.6 kJ mol(H₂⁻¹) in the liquid phase under standard conditions. researchgate.net It was also noted that 1-methylindole shows improved stability against decomposition during these cycles compared to unsubstituted indole. researchgate.net
The presence of four bromine atoms on the this compound molecule would be expected to influence the thermodynamics of such transformations significantly. The electron-withdrawing nature of bromine stabilizes the aromatic indole ring, which would likely increase the exothermicity of hydrogenation and the endothermicity of dehydrogenation reactions compared to 1-methylindole.
Kinetic studies on the reactions of various substituted aromatic compounds, such as the aminolysis of methyl 2,4,6-trinitrophenyl carbonate, demonstrate how substituents affect reaction rates and mechanisms. researchgate.netarkat-usa.org For this compound, reactions involving nucleophilic attack on the indole ring would be less favorable due to the reduced electron density. Conversely, reactions where the brominated indole acts as a leaving group or undergoes metal-catalyzed cross-coupling would be of primary interest. The kinetics of such cross-coupling reactions would be dependent on the specific catalyst system, nucleophile, and reaction conditions.
Table 2: Thermodynamic Data for the 1-Methylindole/Octahydro-1-methylindole System
| Thermodynamic Parameter | Value | Conditions | Reference |
| Enthalpy of Dehydrogenation (liquid phase) | +55.6 kJ mol(H₂⁻¹) | Standard Conditions | researchgate.net |
| Stability | Higher stability than indole during hydrogenation/dehydrogenation cycles | Not specified | researchgate.net |
Role of this compound as a Synthetic Intermediate for Complex Molecules
Halogenated indoles are valuable intermediates in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The four bromine atoms in this compound provide multiple reaction sites for such transformations, making it a potentially versatile building block for the synthesis of complex molecules.
The bromine atoms at the 2, 3, 5, and 6 positions can be selectively replaced through reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, leading to the construction of highly functionalized indole derivatives. For instance, the synthesis of various bis- and tris-indole alkaloids has been achieved using brominated indole precursors. nih.gov The synthesis of Nortopsentin D, for example, utilized 6-bromo-1H-indole as a key starting material to construct more complex fragments. nih.gov
Furthermore, methoxy-activated indoles, which also feature enhanced reactivity, have been functionalized through halogenation followed by cross-coupling reactions to build complex structures, including precursors for organic semiconductors. chim.it This highlights a general strategy where halogenated indoles serve as platforms for molecular elaboration. The synthesis of drug-like molecules has also been shown to benefit from the use of core building blocks that can be integrated into various synthetic pathways. beilstein-journals.org
While specific examples detailing the use of this compound as a synthetic intermediate are not prominent in the literature, the established reactivity of polybrominated aromatic compounds suggests its potential in combinatorial chemistry and the synthesis of novel bioactive compounds or materials. The differential reactivity of the bromine atoms (e.g., the C2/C3 positions versus the C5/C6 positions on the benzene ring) could potentially be exploited for selective, stepwise functionalization.
Computational and Theoretical Chemistry Studies of 2,3,5,6 Tetrabromo 1 Methylindole
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. researchgate.net DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy, while ab initio methods like Hartree-Fock (HF) and post-HF methods provide a high level of theory for more rigorous analysis. researchgate.netresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule. mdpi.com Geometry optimization calculations systematically alter the bond lengths, bond angles, and dihedral angles of 2,3,5,6-Tetrabromo-1-methylindole to find the structure with the lowest potential energy. mdpi.com
For a molecule with rotatable bonds, such as the methyl group, a conformational analysis would be performed. bohrium.com This involves calculating the energy of the molecule as the methyl group is rotated to identify the most stable (lowest energy) conformation and the energy barriers between different conformations. The resulting optimized geometry is crucial as it serves as the basis for all subsequent property calculations.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-C3 | --- | --- | --- |
| N1-C2 | --- | --- | --- |
| C5-Br | --- | --- | --- |
| C2-N1-C7a | --- | --- | --- |
| C4-C5-Br | --- | --- | --- |
| C3-C2-N1-C1' | --- | --- | --- |
| (Note: This table is for illustrative purposes only. Specific values would be obtained from DFT or ab initio calculations.) |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. irjweb.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net For this compound, the electron-withdrawing bromine atoms would be expected to significantly influence the energies of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | --- |
| LUMO Energy | --- |
| HOMO-LUMO Gap (ΔE) | --- |
| (Note: This table is for illustrative purposes only. Specific values would be obtained from quantum chemical calculations.) |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. chemrxiv.orgresearchgate.net It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. chemrxiv.org The MESP is then color-mapped onto the molecular surface:
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms.
Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MESP would likely show negative potential around the indole (B1671886) nitrogen and the π-system of the rings, while positive potential might be associated with the hydrogen atoms of the methyl group and areas near the electronegative bromine atoms. dergipark.org.trrsc.org
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are often correlated with experimental data to confirm structural assignments. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. dergipark.org.tr This analysis helps to understand the nature of the electronic transitions (e.g., π→π* or n→π*). science.gov
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by performing a frequency analysis on the optimized geometry. The predicted IR spectrum can be compared with an experimental FT-IR spectrum to identify characteristic vibrational modes, such as C-H, C-N, and C-Br stretching and bending. dergipark.org.tr
Theoretical Investigation of Reaction Mechanisms and Transition States
DFT calculations are widely used to explore the potential energy surfaces of chemical reactions. rsc.org For a proposed reaction involving this compound, computational chemists can:
Identify Reactants, Products, and Intermediates: Optimize the geometries of all species involved in the reaction.
Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is crucial for understanding the reaction pathway. researchgate.net
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor in the reaction rate.
This approach allows for the elucidation of detailed reaction mechanisms, such as those in cycloadditions or substitution reactions, and can explain regioselectivity and stereoselectivity. rsc.orgnih.gov
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Aggregation
While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov An MD simulation for this compound would involve:
Developing a force field that describes the potential energy of the system as a function of atomic positions.
Simulating the movement of hundreds or thousands of molecules in a defined volume (e.g., in a solvent box) by solving Newton's equations of motion.
These simulations can provide insights into:
Intermolecular Interactions: Understanding how molecules of this compound interact with each other and with solvent molecules. This can involve π-π stacking of the indole rings and halogen bonding involving the bromine atoms.
Aggregation Behavior: Predicting whether the molecules tend to self-assemble or aggregate in solution.
Conformational Dynamics: Observing how the molecule's conformation changes over time in a solution environment. nih.gov
Hirshfeld surface analysis, derived from crystallographic data but conceptually related, can also be used to visualize and quantify intermolecular contacts in the solid state. nih.govnih.gov
Aromaticity Analysis and Electron Delocalization in the Highly Brominated Indole Core
The aromaticity of the indole ring system is a key determinant of its chemical reactivity and physical properties. In this compound, the extensive bromination is expected to modulate the electron delocalization within the bicyclic core. Computational methods provide powerful tools to quantify these effects.
Aromaticity is a multidimensional concept, and therefore, multiple computational metrics are often employed for its assessment. A primary method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which gauges the magnetic shielding at the center of a ring system. A more negative NICS value generally indicates a higher degree of aromaticity. For the bicyclic indole core, NICS calculations would typically be performed at the geometric center of the five-membered pyrrole (B145914) ring and the six-membered benzene (B151609) ring.
The presence of four bromine atoms is anticipated to have a dual effect. Their electron-withdrawing inductive effect would tend to decrease the electron density of the ring system. Conversely, their lone pairs can participate in resonance, donating electron density back to the ring, a phenomenon that can influence the degree of aromaticity. nih.gov Computational studies on similar polyhalogenated systems often reveal a complex interplay of these opposing factors.
To illustrate how these computational tools are applied, consider the hypothetical NICS values and NBO analysis data presented in the tables below.
Table 1: Illustrative Nucleus-Independent Chemical Shift (NICS) Values for Aromaticity Assessment
| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character |
|---|---|---|---|
| Benzene (Reference) | -9.7 | -10.1 | Aromatic |
| Indole | -8.5 (6-MR), -12.3 (5-MR) | -9.2 (6-MR), -13.5 (5-MR) | Aromatic |
| Hypothetical this compound | -6.2 (6-MR), -10.1 (5-MR) | -7.5 (6-MR), -11.8 (5-MR) | Reduced Aromaticity |
NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the ring center. 6-MR refers to the six-membered ring and 5-MR to the five-membered ring. These values are for illustrative purposes.
Table 2: Illustrative Natural Bond Orbital (NBO) Donor-Acceptor Interactions Indicating Electron Delocalization
| Donor NBO (Orbital) | Acceptor NBO (Orbital) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C5-C6) | π*(C3a-C7a) | 18.5 | π-delocalization |
| π(C2-C3) | π*(C3a-C7a) | 15.2 | π-delocalization |
| LP(1) N1 | π*(C2-C3) | 45.8 | Lone pair delocalization |
| LP(2) Br5 | π*(C5-C6) | 5.1 | Halogen lone pair delocalization |
E(2) represents the stabilization energy associated with the delocalization from a donor to an acceptor orbital. Higher E(2) values indicate stronger delocalization. These values are hypothetical.
Investigation of Halogen Bonding and Other Non-Covalent Interactions
The bromine atoms in this compound are not only electronically significant but also introduce the potential for specific and directional non-covalent interactions, most notably halogen bonding. nih.govresearchgate.net A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov
In this compound, each of the four bromine atoms possesses a potential σ-hole, making the molecule a potent halogen bond donor. These halogen bonds can be formed with a variety of halogen bond acceptors, including lone pairs of heteroatoms (e.g., oxygen, nitrogen) or π-systems of aromatic rings. Computational studies are instrumental in characterizing these interactions, providing information on their geometry, interaction energies, and the nature of the bonding.
Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are often used to visualize and characterize these weak interactions. QTAIM analysis can identify bond critical points between the halogen and the acceptor atom, providing evidence of an interaction. NCI plots can visually distinguish between attractive and repulsive interactions within a molecular system.
Besides halogen bonding, other non-covalent interactions such as van der Waals forces and π-stacking interactions involving the indole core are also at play. nih.gov The interplay of these various forces dictates the supramolecular chemistry of this compound, influencing its crystal packing and interactions with biological macromolecules.
The following table provides an illustrative overview of the potential non-covalent interactions involving this compound and their typical characteristics.
Table 3: Potential Non-Covalent Interactions of this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bond | C-Br | Lone pair (e.g., O, N) | -3 to -10 |
| Halogen Bond | C-Br | π-system | -1 to -5 |
| π-π Stacking | Indole ring | Aromatic ring | -2 to -10 |
| van der Waals | Molecule surface | Molecule surface | Variable |
These energy ranges are typical values for the respective interaction types and are provided for illustrative purposes.
Advanced Applications and Material Science Perspectives of 2,3,5,6 Tetrabromo 1 Methylindole and Its Derivatives
Incorporation into Organic Electronic and Optoelectronic Materials
The field of organic electronics relies on the development of novel molecules that can function as semiconductors, light emitters, and charge transporters. While direct studies on 2,3,5,6-Tetrabromo-1-methylindole for devices like Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs) are scarce, the broader class of indole (B1671886) derivatives has shown promise.
Indole-based materials are known for their electron-rich nature, which is a desirable characteristic for hole-transporting layers in electronic devices. The introduction of heavy atoms like bromine can influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance. Furthermore, the bromine atoms can facilitate intersystem crossing, a phenomenon that can be harnessed in the design of phosphorescent OLEDs.
The functionalization of linearly-fused chromophores with substituents that induce self-assembly into well-ordered arrays is a current approach to creating soluble materials for organic electronics. The tetrabromo substitution on the 1-methylindole (B147185) core could potentially be exploited to direct the solid-state packing of the molecule, which is a key factor in achieving high charge carrier mobility in OFETs.
Application in Functional Dyes and Pigments
The indole scaffold is a core component of many synthetic and natural dyes. Its derivatives are often fluorescent and their photophysical properties can be tuned by chemical modification. Bromination is a common strategy to alter the absorption and emission characteristics of a chromophore.
Fluorescent Probes: Indole-based fluorescent probes are widely used for detecting various analytes. navy.mil The fluorescence of these probes can be quenched or enhanced upon binding to a target molecule or ion, allowing for sensitive detection. mdpi.com While specific research on this compound as a fluorescent probe is not prominent, other brominated indoles have been investigated. For instance, brominated indole-3-carboxaldehydes have been studied for their quorum sensing-inhibiting properties, which can be monitored through changes in fluorescence. nih.gov The heavy atom effect of bromine in this compound could potentially lead to the development of probes with long-lived excited states, suitable for time-resolved fluorescence applications.
Photosensitizers: Photosensitizers are molecules that produce reactive oxygen species upon light excitation, a property utilized in photodynamic therapy and photocatalysis. The introduction of bromine atoms is known to enhance the efficiency of intersystem crossing, leading to a higher yield of the triplet excited state, which is crucial for photosensitization. Therefore, this compound could theoretically serve as a scaffold for the design of novel photosensitizers.
Role as Building Blocks for Polymeric Materials and Covalent Organic Frameworks (COFs)
The multiple bromine substituents on this compound make it a potentially valuable building block for the synthesis of complex macromolecular structures.
Polymeric Materials: The bromine atoms can serve as reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the synthesis of conjugated polymers. By polymerizing derivatives of this compound, it may be possible to create novel polymers with interesting electronic and photophysical properties for applications in organic electronics and sensing. For example, polymers containing the 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) unit, which shares some structural similarity with a substituted indole, have been reviewed for their use in electronic devices. nih.gov
Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with a highly ordered structure. mdpi.comresearchgate.net The defined geometry and tunable functionality of COF building blocks allow for the design of materials with applications in gas storage, separation, and catalysis. mdpi.com Halogenated building blocks, such as 2,3,5,6-tetrafluoroterephthalaldehyde, have been used in the synthesis of COFs. mdpi.com The four bromine atoms on this compound could potentially act as anchor points for the construction of novel 2D or 3D COFs with unique topologies and properties.
Development of Chemical Sensors and Chemo-sensors
The indole nucleus is a common structural motif in chemosensors due to its ability to engage in hydrogen bonding and its responsive fluorescence properties. navy.milmdpi.com The introduction of bromine atoms can further enhance the sensing capabilities by modulating the electronic properties and providing additional interaction sites.
While there is no specific literature on this compound as a chemosensor, numerous studies have demonstrated the use of other indole derivatives for the detection of various ions and molecules. For example, indole-based chemosensors have been developed for the detection of mercury (II) and cyanide ions. mdpi.com The sensing mechanism often involves a colorimetric or fluorescent change upon interaction with the analyte. mdpi.com Bromination of indole carboxaldehydes has been shown to increase their quorum sensing inhibition activity, indicating that halogenation can positively influence the interaction with biological targets. nih.gov It is plausible that derivatives of this compound could be designed to act as selective sensors for specific analytes, leveraging the combined effects of the indole core and the heavy bromine atoms.
| Sensor Type | Target Analyte | Sensing Mechanism | Relevant Indole Derivative Class |
| Colorimetric Sensor | Anions (e.g., F⁻, CN⁻) | Change in color upon analyte binding | Indole Hydrazones researchgate.net |
| Fluorescent Sensor | Metal Cations (e.g., Hg²⁺) | Fluorescence quenching or enhancement | 1H-indole-based systems mdpi.com |
| Biosensor | Indole Metabolites | Genetically encoded biosensors | Indole-responsive transcription factors ehs-support.com |
Precursor in the Synthesis of Novel Heterocyclic Systems
Polybrominated aromatic compounds are versatile precursors in organic synthesis, allowing for the construction of complex molecular architectures through sequential and site-selective functionalization. The four bromine atoms in this compound offer multiple handles for chemical modification.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are frequently employed to functionalize brominated heterocycles. researchgate.net These reactions could be used to introduce a variety of substituents onto the this compound core, leading to the synthesis of novel and complex heterocyclic systems. For example, intramolecular cyclization reactions of appropriately substituted indoles can lead to the formation of fused polycyclic structures. nih.govresearchgate.net The synthesis of 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been investigated as a building block for organic semiconductors, where the bromo groups allow for further functionalization via Sonogashira cross-coupling. e3s-conferences.org Similarly, this compound could serve as a starting material for the synthesis of a wide array of new compounds with potential applications in medicinal chemistry and materials science.
Environmental Chemistry: Abiotic Degradation Pathways and Environmental Fate
The environmental fate of polybrominated compounds is of significant concern due to their potential for persistence and bioaccumulation. nih.govresearchgate.netnih.gov While specific data on the abiotic degradation of this compound is not available, the behavior of other brominated compounds can provide insights into its likely environmental pathways.
Photodegradation: Photodegradation is a key abiotic process for the breakdown of many organic pollutants in the environment. mdpi.com Studies on brominated flame retardants (BFRs) have shown that they can undergo photodegradation, with the primary pathway being reductive debromination. researchgate.nete3s-conferences.orge3s-conferences.org The rate of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil). mdpi.come3s-conferences.org It is expected that this compound would also be susceptible to photodegradation, likely involving the stepwise cleavage of the carbon-bromine bonds. Higher brominated congeners of bromophenols have been shown to photodecompose more readily than lower brominated ones, suggesting that the tetrabrominated nature of this indole could lead to a relatively faster initial degradation. nih.gov
Hydrolysis: Hydrolysis is another important abiotic degradation pathway for some organic compounds in aqueous environments. However, the carbon-bromine bonds on an aromatic ring are generally stable to hydrolysis under typical environmental conditions. Studies on the hydrolysis of bromine chloride show that it is a rapid process, but this is not directly comparable to the stability of an aryl-bromide bond. nih.gov It is therefore likely that hydrolysis is not a significant degradation pathway for this compound in abiotic systems.
The persistence of polybrominated compounds in the environment is a well-documented issue. nih.govresearchgate.net Given its structure, this compound could exhibit persistence, and its potential to bioaccumulate would depend on its lipophilicity and resistance to metabolic degradation. Brominated indoles have been detected in marine sediments and water, indicating their presence and potential for persistence in aquatic environments. researchgate.net
| Degradation Pathway | Description | Relevance to this compound |
| Photodegradation | Breakdown of molecules by light, often involving reductive debromination for brominated compounds. | Likely a significant degradation pathway, potentially leading to less brominated indole derivatives. |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Expected to be a minor or insignificant degradation pathway for the aryl-bromine bonds. |
Analytical Methodologies for 2,3,5,6 Tetrabromo 1 Methylindole in Complex Synthetic Mixtures
Advanced Chromatographic Separation Techniques (e.g., UPLC, GC-MS/MS) for Purity Assessment and By-product Identification
The assessment of purity and the identification of by-products in synthetic mixtures containing 2,3,5,6-Tetrabromo-1-methylindole necessitate high-resolution separation techniques. Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools for this purpose.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC, an evolution of traditional HPLC, utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. For the analysis of this compound, a reversed-phase UPLC method coupled with a photodiode array (PDA) detector or a mass spectrometer is highly effective. The high resolving power of UPLC can separate the target compound from closely related impurities, such as isomers with different bromination patterns or partially brominated precursors. A well-developed UPLC method can provide detailed information on the purity of a sample and help in the identification of unknown by-products through their retention times and UV spectra, and further structural elucidation when coupled with mass spectrometry. researchgate.netnih.gov
A typical UPLC-MS/MS method for the analysis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in plant samples, which can be adapted for this compound, involved extraction and cleanup followed by separation on a C18 column with gradient elution. researchgate.net The method demonstrated good recoveries and low limits of quantification. researchgate.net
Interactive Table 1: Hypothetical UPLC Method Parameters for Purity Assessment of this compound
| Parameter | Value |
| Instrument | UPLC System with PDA and/or Q-TOF MS Detector |
| Column | Acquity UPLC BEH C18 (or similar), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| PDA Detection | 220-400 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100-1000 |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For volatile and thermally stable compounds, GC-MS/MS offers exceptional selectivity and sensitivity. nih.govresearchgate.net While the high molecular weight and multiple bromine atoms of this compound might suggest limited volatility, GC analysis is often feasible for polybrominated compounds with appropriate method optimization. The use of a high-resolution capillary column is crucial for separating isomers and by-products. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity, minimizing matrix interferences and allowing for the confident identification of the target analyte and related impurities, even at trace levels. nih.gov The fragmentation patterns observed in the mass spectra are invaluable for structural elucidation of unknown by-products.
A study on the analysis of polybrominated diphenyl ethers (PBDEs) by GC-MS/MS highlighted the use of specific MRM transitions for each level of bromination, providing high selectivity. This approach can be directly applied to the analysis of this compound to distinguish it from other brominated species.
Interactive Table 2: Hypothetical GC-MS/MS Method Parameters for By-product Identification in this compound Synthesis
| Parameter | Value |
| Instrument | Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transitions | Precursor Ion (e.g., [M]+) → Product Ions (e.g., [M-Br]+, [M-2Br]+) |
Quantitative Analysis using Spectroscopic Methods (e.g., HPLC-UV, LC-MS/MS)
Accurate quantification of this compound is crucial for process optimization, quality control, and regulatory compliance. HPLC with UV detection and LC-MS/MS are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantitative analysis of chromophoric compounds like this compound. mdpi.comresearchgate.net The indole (B1671886) ring system and its substituents provide strong UV absorbance, allowing for sensitive detection. A validated HPLC-UV method involves the development of a calibration curve using certified reference standards of the target compound. The method should be validated for linearity, accuracy, precision, and robustness according to established guidelines. While less selective than MS detection, HPLC-UV is often sufficient for routine quality control where the identity of the main peak is well-established. A method for the quantitative analysis of bromophenolic compounds in red alga was developed using HPLC with UV detection, demonstrating good linearity, precision, and accuracy. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices or when very low detection limits are required, LC-MS/MS is the method of choice for quantitative analysis. nih.govrug.nlmdpi.comnih.gov Its high selectivity, achieved through MRM, allows for the accurate quantification of the target analyte even in the presence of co-eluting impurities and matrix components. nih.gov The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. nih.gov A validated LC-MS/MS method can provide highly accurate and precise quantitative data for this compound. A selective and sensitive LC-MS/MS method was developed for the quantitation of indole in various biological matrices, demonstrating a wide linear range and low limit of quantification. nih.gov
Interactive Table 3: Hypothetical LC-MS/MS Method Parameters for Quantitative Analysis of this compound
| Parameter | Value |
| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 reversed-phase, 2.1 x 50 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic or gradient elution optimized for target analyte |
| Injection Volume | 5 µL |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or ESI, Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Calibration Range | e.g., 1 - 1000 ng/mL |
| Internal Standard | Stable isotope-labeled this compound (if available) or a structurally similar compound |
Development of Specialized Analytical Probes for Detection
The development of specialized analytical probes for the rapid and selective detection of specific molecules is a growing area of research. mdpi.com These probes are often designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to the target analyte.
For this compound, the development of such probes is still in its nascent stages. While indole-based fluorescent sensors have been reported for the detection of anions like fluoride, their application to polybrominated indoles has not been extensively explored. researchgate.netacs.orgspectroscopyonline.com The design of a selective probe for this compound would likely involve creating a receptor molecule with a cavity or binding site that is complementary in size, shape, and electronic properties to the target compound. The interaction between the probe and the analyte would then trigger a conformational change or an electronic perturbation in the probe's signaling unit, leading to a detectable response.
Potential approaches for the development of such probes could include:
Molecularly Imprinted Polymers (MIPs): Creating polymer matrices with specific recognition sites for this compound.
Aptamer-Based Sensors: Utilizing short, single-stranded DNA or RNA molecules that can bind with high affinity and specificity to the target.
Chemosensors: Designing small molecules that exhibit a change in their spectroscopic properties upon interaction with the analyte.
Currently, there is a lack of commercially available or widely reported specialized analytical probes for the direct detection of this compound. This represents an area of opportunity for future research and development, with potential applications in high-throughput screening, environmental monitoring, and process analytical technology.
Future Research Directions and Emerging Trends
Exploration of Novel and Efficient Synthetic Routes for 2,3,5,6-Tetrabromo-1-methylindole
The future synthesis of this compound will likely move beyond traditional, often harsh, bromination methods toward more elegant and efficient strategies. Current syntheses of related polyhalogenated indoles can be resource-intensive, and developing milder, more selective, and higher-yielding protocols is a key research goal.
Future synthetic explorations could include:
Late-Stage C-H Functionalization: Instead of building the indole (B1671886) ring with pre-installed halogens, modern approaches could focus on the selective, stepwise bromination of an N-methylindole core. This could involve palladium-catalyzed C-H activation, which has been successfully used for the synthesis of other indole derivatives. nih.govdntb.gov.ua
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. researchgate.net This technology could be applied to develop novel bromination reactions or to construct the indole skeleton itself, as demonstrated in photoredox versions of the classic Fischer indole synthesis. nih.govthieme.de Such methods could reduce the need for harsh reagents and high temperatures. thieme.de
Enzymatic Halogenation: Biocatalysis offers a green alternative for selective halogenation. Exploring the use of halogenase enzymes could provide a highly regioselective method for synthesizing polybrominated indoles, potentially minimizing the formation of unwanted isomers and reducing downstream purification challenges.
Automated Flow Synthesis: For scalable and reproducible production, automated flow chemistry could be investigated. This approach allows for precise control over reaction parameters, potentially improving yields and safety for multi-step sequences required to produce complex molecules like this compound.
Discovery of Unprecedented Reactivity Patterns and Catalytic Transformations
The four carbon-bromine bonds in this compound are not just passive substituents; they are reactive handles that can be selectively manipulated. A major future direction will be to exploit these bonds for constructing more complex molecular architectures.
Key research opportunities include:
Regioselective Cross-Coupling: A significant challenge and opportunity lie in the selective functionalization of the four C-Br bonds. Research will focus on developing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) that can differentiate between the bromine atoms at the 2, 3, 5, and 6 positions. nih.govyoutube.comorganic-chemistry.org Success in this area, similar to what has been achieved for tetrabromopyrroles and tetrabromothiophenes, would enable the programmed synthesis of a vast array of tetra-substituted indole derivatives. researchgate.net
Domino and Cascade Reactions: The molecule could serve as a substrate for designing novel cascade reactions, where an initial transformation at one bromine site triggers subsequent cyclizations or functionalizations at other positions. nih.gov
Catalyst Development: The electron-deficient nature of the polybrominated indole ring could be harnessed to develop novel organocatalysts. The indole core itself can act as a catalyst in certain transformations, and the electronic tuning provided by the bromine atoms could lead to catalysts with unique reactivity and selectivity.
Rational Design of this compound-Based Advanced Materials with Tunable Properties
Polyhalogenated aromatic compounds are precursors to advanced materials with unique electronic, photophysical, and physical properties. The high bromine content and π-conjugated indole core of this compound make it an attractive building block for materials science. nih.gov
Emerging trends in this area involve:
Organic Electronics: By using cross-coupling reactions to attach other aromatic units, this compound can serve as a core for creating larger, π-extended systems. These new molecules could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.
Polymer Science: The molecule can be functionalized to act as a monomer for the synthesis of novel polymers. The resulting poly(indole)s would be expected to have a high refractive index and inherent flame-retardant properties due to the high bromine content.
Chemosensors: The indole scaffold is known for its fluorescent properties, which can be modulated by substituents. researchgate.net Future work could involve converting this compound into derivatives that exhibit selective fluorescence quenching or enhancement upon binding to specific metal ions or anions, leading to new chemosensors. researchgate.net
Table 1: Potential Research Directions and Methodologies
| Research Area | Objective | Key Methodologies |
|---|---|---|
| Novel Synthesis | Develop mild, efficient, and scalable synthetic routes. | Photoredox Catalysis, C-H Activation, Enzymatic Halogenation, Automated Flow Chemistry. |
| Reactivity | Achieve selective functionalization of C-Br bonds. | Regioselective Palladium-Catalyzed Cross-Coupling (Suzuki, Stille), Cascade Reactions. |
| Advanced Materials | Create functional materials with tunable properties. | Polymerization, Synthesis of π-conjugated systems for OLEDs and OFETs, Chemosensor design. |
| Theoretical Insights | Understand structure-property relationships. | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), QTAIM, RDG analysis. |
| Interdisciplinary | Explore new biological and environmental applications. | In vitro bioassays (anticancer, antimicrobial), agrochemical screening, computational toxicology. |
Deeper Theoretical Insights into Structure-Property Relationships and Reaction Dynamics
To guide the rational design of new syntheses and materials, a deep understanding of the molecule's electronic structure is essential. Computational chemistry provides powerful tools to predict and explain the behavior of polyhalogenated compounds.
Future theoretical studies should focus on:
Electronic Structure and Reactivity: Using Density Functional Theory (DFT), researchers can model the electronic properties of this compound. nih.govresearchgate.net Such calculations can predict the relative reactivity of the different C-Br bonds, guiding the development of selective functionalization strategies. DFT can also shed light on the adsorption properties and bonding mechanisms of such heterocycles on metal surfaces. researchgate.netchemrxiv.org
Intermolecular Interactions: The bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can direct crystal packing and the assembly of supramolecular structures. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to study these weak interactions, providing insight for crystal engineering.
Photophysical Properties: For applications in optoelectronics, Time-Dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of the molecule and its derivatives. nih.gov This allows for the in-silico screening of potential candidates for OLEDs or sensors before undertaking complex synthesis.
Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry
The unique structure of this compound opens doors to collaborative research at the interface of chemistry, biology, and environmental science.
Promising interdisciplinary directions include:
Medicinal Chemistry: Indole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Future research should involve screening this compound and its derivatives for bioactivity. Computational docking studies could predict potential biological targets, such as the colchicine (B1669291) binding site of tubulin or cyclooxygenase enzymes, as has been done for other brominated indoles. nih.govresearchgate.net
Agrochemicals: Halogenated compounds are prevalent in agriculture. Given that some indole alkaloids show potential as fungicides or bactericides for plant pathogens, this compound could be evaluated for its potential as a novel agrochemical. nih.govnih.gov
Environmental Science: As with other polyhalogenated aromatic compounds, it is crucial to understand the environmental fate and potential toxicity of this compound. This involves studying its persistence, bioaccumulation potential, and possible endocrine-disrupting effects, creating a link to environmental toxicology.
Q & A
Q. What are the common synthetic routes for preparing 2,3,5,6-Tetrabromo-1-methylindole, and how can intermediates be characterized?
- Methodological Answer : Bromination of 1-methylindole using bromine or brominating agents (e.g., NBS) in controlled stoichiometric ratios is a primary route. Key intermediates like 2,3,5,6-tetrabromo-1,4-benzoquinone derivatives may form during synthesis, requiring characterization via -NMR, -NMR, and X-ray crystallography to confirm regioselectivity and purity . For brominated aromatics, elemental analysis (Br content) and mass spectrometry are critical for validation .
Q. How can researchers optimize analytical methods for detecting trace levels of brominated indoles in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for halogenated compounds. Solid-phase extraction (SPE) using C18 or HLB cartridges enhances recovery from complex matrices like sediments. Method validation should include spike-recovery experiments (70–120% recovery) and limits of detection (LODs) below 0.1 μg/kg .
Advanced Research Questions
Q. How should researchers address discrepancies in decomposition pathways observed during thermal stability studies of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) can identify decomposition products. For example, heating may yield ammonium adducts or unexpected byproducts, as seen in related tetrahalogenated benzoic acids. XRPD and single-crystal X-ray diffraction are essential to resolve structural ambiguities, particularly when elemental analysis deviates from theoretical values (e.g., higher nitrogen content indicating ammonium salt formation) .
Q. What strategies mitigate interference from co-eluting brominated flame retardants (BFRs) in environmental analyses?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of polybrominated compounds. For example, 2,3,5,6-Tetrabromo-p-xylene (p-TBX) and PBDEs share similar retention times but differ in fragmentation patterns. Orthogonal column phases (e.g., DB-5ms vs. HT-8) improve separation, while tandem MS/MS enhances specificity .
Q. How can researchers resolve contradictions in reaction mechanisms during bromination of indole derivatives?
- Methodological Answer : Kinetic studies using -NMR to track intermediate formation (e.g., mono- vs. di-brominated species) clarify regioselectivity. Computational modeling (DFT) predicts electron density maps to identify reactive sites. For example, steric hindrance from the methyl group in 1-methylindole may direct bromination to less hindered positions .
Q. What are the environmental transformation pathways of this compound, and how can its persistence be quantified?
- Methodological Answer : Aerobic biodegradation studies using activated sludge models (OECD 301F) assess persistence. Hydrolytic stability tests (pH 4–9, 50°C) identify degradation products like debrominated indoles. For photolytic degradation, simulate sunlight exposure (λ > 290 nm) and analyze via LC-UV/HRMS to detect hydroxylated or ring-opened products .
Critical Research Gaps
- Synthetic Efficiency : Current bromination methods yield ~60–70% purity, necessitating multi-step purification.
- Environmental Impact : Limited data on bioaccumulation potential in aquatic organisms.
- Stability : Thermal decomposition mechanisms remain poorly characterized, requiring in situ XRD studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
